N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide
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Overview
Description
The compound “N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide” is a complex organic molecule that contains a pyrido[2,3-d]pyrimidin-4-one moiety, a piperidine ring, and a sulfonamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives are often synthesized through intra- and intermolecular reactions . Additionally, the reaction of 2-arylamino-6-methylnicotinonitriles with acetic anhydride or benzoyl chloride gives N-acyl-2-arylamino-6-methylnicotinonitriles .Molecular Structure Analysis
The molecular structure of this compound likely involves a pyrido[2,3-d]pyrimidin-4-one core structure, which is a bicyclic system containing a pyridine ring fused with a pyrimidinone ring .Chemical Reactions Analysis
In general, pyrido[2,3-d]pyrimidin-4-one derivatives can undergo various chemical reactions. For instance, the reaction of 2-arylamino-6-methylnicotinonitriles with acetic anhydride or benzoyl chloride gives N-acyl-2-arylamino-6-methylnicotinonitriles .Scientific Research Applications
Antioxidant Applications for Age-related Diseases
Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, possessing free radical scavenger groups (FRS), chelating groups (CHL), or both, have shown promise as multifunctional antioxidants for the treatment of age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds have demonstrated the ability to protect human lens epithelial cells, retinal pigmented epithelial cells, and hippocampal astrocyte cell lines against oxidative stress induced by hydrogen peroxide and hydroxyl radicals (Hongxiao Jin et al., 2010).
Antibacterial Applications
Research into novel heterocyclic compounds containing a sulfonamido moiety has led to the development of compounds with high antibacterial activity. The synthesis of these compounds involves reacting a precursor with a variety of active methylene compounds to produce pyran, pyridine, and pyridazine derivatives, demonstrating significant antibacterial efficacy (M. E. Azab et al., 2013).
Anticancer Applications
A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines. These compounds have shown promising activity, indicating potential as anticancer agents (L. Mallesha et al., 2012).
Molecular Complexes and Crystal Engineering
Studies on the formation of supramolecular complexes and salts involving sulfadiazine and pyridines have applied crystal engineering principles to disrupt hydrogen-bonded dimers within sulfa drug crystals. This research provides insights into the reconfigurable exteriors and behavior of tautomers at the co-crystal–salt boundary, with implications for pharmaceutical development (E. Elacqua et al., 2013).
Synthesis and Characterization of Reactive Dyes
Novel reactive dyes with simultaneous insect-repellent and anti-bacterial properties have been synthesized by combining the strengths of sulfonamides' anti-bacterial activities and the insect-repellent property of N,N-Diethyl-m-toluamide (DEET). This innovative approach to dye synthesis opens new avenues for developing functional materials with health-protective properties (J. Mokhtari et al., 2014).
Future Directions
properties
IUPAC Name |
N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-17(2)23(21,22)18-8-5-11(6-9-18)19-10-16-13-12(14(19)20)4-3-7-15-13/h3-4,7,10-11H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEGPAXHDHCMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N2C=NC3=C(C2=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide |
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